ISRIB (trans-isomer)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Unveiling the Integrated Stress Response Pathway (ISR)

Isrib's ability to specifically target the ISR pathway makes it a valuable research tool. Scientists can use it to study the role of the ISR in different diseases and identify potential therapeutic targets within the pathway. For instance, studies using Isrib have helped elucidate the involvement of the ISR in neurodegeneration, spinal cord injury, and Vanishing White Matter Disease (VWMD) [, , ].

Exploring Therapeutic Potential in Neurodegenerative Diseases

Isrib demonstrates promising potential in treating neurodegenerative diseases like Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and prion diseases. These conditions are often characterized by the accumulation of misfolded proteins and the dysfunction of protein synthesis pathways.

Studies in animal models have shown that Isrib treatment can improve memory and learning, protect neurons from degeneration, and enhance recovery after brain injury [, , ]. These findings suggest that Isrib could be a valuable therapeutic approach for neurodegenerative diseases, although further research is needed to determine its efficacy and safety in humans.

Isrib, or integrated stress response inhibitor, is an experimental compound known for its ability to reverse the effects of eukaryotic initiation factor 2α phosphorylation. This compound was discovered in the laboratory of Peter Walter at the University of California, San Francisco, through a semi-automated screening of small molecules. It has a molecular formula of C22H24Cl2N2O4 and a molar mass of 451.34 g·mol⁻¹. Isrib has shown a potent inhibitory effect on eIF2α phosphorylation with an IC50 value of 5 nM, indicating its strong efficacy in modulating stress responses in cells .

Isrib works by targeting the integrated stress response (ISR) pathway, a cellular mechanism that pauses protein production during stress conditions []. It achieves this by:

- Inhibiting the phosphorylation of a protein called eukaryotic initiation factor 2 alpha (eIF2α) []. This phosphorylation normally halts protein translation.

- Facilitating the assembly of active eIF2B, which promotes protein synthesis [].

- This overall effect helps restore protein production in stressed cells, potentially promoting cellular health and function, particularly in neurons.

- Isrib is still under investigation, and its safety profile in humans remains unknown.

- Studies in mice haven't shown significant side effects, but further research is needed.

Isrib primarily acts by binding to the eIF2B complex, which is crucial for protein synthesis regulation. The mechanism involves stabilizing the eIF2B complex, thereby enhancing its activity and counteracting the effects of eIF2α phosphorylation. This results in increased translation initiation and restoration of protein synthesis under stress conditions . The compound does not increase the total supply of eIF2B but instead facilitates its assembly into an active form, allowing it to function effectively even when cellular stress is high .

Isrib has demonstrated significant biological activity, particularly in enhancing cognitive functions. In preclinical studies, it has been shown to improve spatial and fear-associated learning in mice, suggesting its potential as a nootropic agent. Additionally, Isrib has been observed to aid recovery in brain-injured mice by restoring memory formation and improving cognitive abilities months after injury . Its therapeutic potential extends to neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where it may mitigate cognitive decline associated with aging and disease progression .

- Formation of key intermediates: Using chlorophenoxyacetyl derivatives.

- Coupling reactions: To link cyclohexylamine with acyl groups.

- Purification: Through techniques such as HPLC to ensure high purity levels necessary for biological testing.

Research continues to optimize these methods for better yield and efficiency .

Isrib's primary application is in the field of neuroscience, particularly for its potential use as a therapeutic agent for cognitive enhancement and recovery from brain injuries. Its ability to modulate the integrated stress response makes it a candidate for treating conditions associated with impaired protein synthesis and neurodegeneration . Furthermore, Isrib is being investigated for its role in various signaling pathways related to stress responses, inflammation, and neuroprotection .

Studies on Isrib have explored its interactions with various cellular pathways involved in stress responses and memory formation. It has been shown to suppress the integrated stress response without overt side effects, making it a promising candidate for further clinical development . Additionally, research indicates that Isrib may interact with other signaling molecules involved in neuronal health and cognitive processes, although detailed interaction profiles are still being elucidated .

Isrib shares similarities with several other compounds that modulate stress responses or enhance cognitive function. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Salubrinal | Inhibits dephosphorylation of eIF2α | Primarily used for neuroprotection |

| Guanylate Cyclase Activators | Enhances cGMP signaling | Broader cardiovascular applications |

| Rapamycin | Inhibits mTOR pathway | Known for anti-aging effects |

| Lithium | Modulates multiple signaling pathways | Used in mood stabilization |

Isrib's uniqueness lies in its specific targeting of eIF2B assembly and its pronounced effects on memory enhancement without significant side effects observed with other compounds .

Molecular Formula (C₂₂H₂₄Cl₂N₂O₄) and Weight (451.34 g/mol)

ISRIB possesses the molecular formula C₂₂H₂₄Cl₂N₂O₄, corresponding to a molecular weight of 451.34 grams per mole [1] [3]. The exact mass of the compound is 450.1113126 daltons, with an identical monoisotopic mass value [25]. This molecular composition reflects a complex organic structure containing twenty-two carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms [4].

The compound exhibits a heavy atom count of thirty, contributing to its substantial molecular complexity rating of 493 as calculated by computational methods [25]. The formal charge of the molecule is zero, indicating its neutral state under standard conditions [1].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₂₂H₂₄Cl₂N₂O₄ | PubChem 2.2 |

| Molecular Weight | 451.34 g/mol | PubChem 2.2 |

| Exact Mass | 450.1113126 Da | PubChem 2.2 |

| Monoisotopic Mass | 450.1113126 Da | PubChem 2.2 |

| Heavy Atom Count | 30 | PubChem |

| Complexity | 493 | Cactvs 3.4.8.18 |

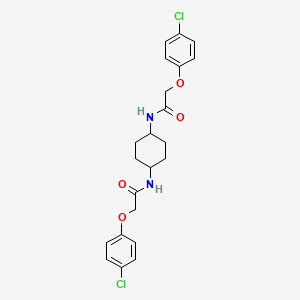

Structural Characteristics and Functional Groups

The structural architecture of ISRIB is characterized by a central 1,4-disubstituted cyclohexane ring that serves as the molecular scaffold [4] [18]. This cyclohexane core is symmetrically substituted with two identical side chains, each containing a chlorophenoxy acetamide moiety [5].

The molecule contains several key functional groups that contribute to its biological activity. Two para-chlorophenyl rings provide aromatic character and specific binding interactions [24]. These aromatic systems are connected to the central cyclohexane through acetamide linkages, which serve as critical hydrogen bonding sites [21]. The ether linkages between the acetyl groups and phenyl rings provide conformational flexibility while maintaining structural integrity [24].

The International Union of Pure and Applied Chemistry name for ISRIB is 2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide [25]. The compound's structure exhibits perfect two-fold symmetry, which is crucial for its mechanism of action and target recognition [24].

| Functional Group | Quantity | Position/Description | Role |

|---|---|---|---|

| Chlorophenoxy | 2 | Para-chloro substituted phenyl rings | Aromatic interactions, binding specificity |

| Acetamide | 2 | N-acetamide groups linking cyclohexane to phenoxy | Hydrogen bonding, molecular recognition |

| Cyclohexane Ring | 1 | Central 1,4-disubstituted cyclohexane core | Conformational rigidity, stereochemistry |

| Ether Linkage | 2 | Oxygen bridges between acetyl and aryl groups | Flexible linker, conformational freedom |

| Aromatic Rings | 2 | Two 4-chlorophenyl rings | π-π stacking, hydrophobic interactions |

Physical Properties and Stability Parameters

ISRIB exhibits distinct physical properties that influence its solubility, stability, and bioavailability characteristics [6]. The compound demonstrates a calculated density of 1.3±0.1 grams per cubic centimeter [6]. The theoretical boiling point is estimated at 719.0±60.0 degrees Celsius at 760 millimeters of mercury pressure, while the flash point is calculated to be 388.6±32.9 degrees Celsius [6].

The compound shows a lipophilicity parameter (XLogP3-AA) of 4.8, indicating significant hydrophobic character [25]. This high lipophilicity contributes to its ability to cross biological membranes, particularly the blood-brain barrier [2]. The topological polar surface area measures 76.7 square angstroms, which falls within the range conducive to good oral bioavailability [25].

ISRIB contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, providing multiple opportunities for intermolecular interactions [25]. The molecule possesses eight rotatable bonds, allowing for conformational flexibility while maintaining its core structure [25].

Stability studies conducted in aqueous buffers at physiological pH demonstrate that ISRIB exhibits less than five percent degradation over seventy-two hours when stored at four degrees Celsius . For long-term storage, lyophilization in inert atmospheres is recommended to maintain chemical integrity . The compound shows good stability in dimethyl sulfoxide solutions, with solubility of one milligram per milliliter achieved with warming [5].

| Physical Property | Value | Conditions/Notes |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | Calculated |

| Boiling Point | 719.0±60.0 °C | At 760 mmHg |

| Flash Point | 388.6±32.9 °C | Calculated |

| XLogP3-AA | 4.8 | Lipophilicity parameter |

| Topological Polar Surface Area | 76.7 Ų | Molecular surface area |

| Hydrogen Bond Donors | 2 | NH groups |

| Hydrogen Bond Acceptors | 4 | Oxygen and nitrogen atoms |

| Rotatable Bonds | 8 | Conformational flexibility |

Isomeric Forms (cis/trans Configurations)

ISRIB exists in two distinct stereoisomeric forms: the trans-isomer and the cis-isomer, which differ significantly in their biological activity [13]. The trans-isomer, with Chemical Abstracts Service number 1597403-47-8, represents the biologically active form of the compound [4]. In contrast, the cis-isomer, designated by Chemical Abstracts Service number 1597403-48-9, exhibits substantially reduced potency [13].

The trans-isomer demonstrates an inhibitory concentration of fifty percent (IC₅₀) of five nanomolar against its target, making it one hundred times more potent than the cis-isomer, which exhibits an IC₅₀ of six hundred nanomolar [13]. This dramatic difference in potency underscores the stereospecific nature of ISRIB's interaction with its cellular target [13].

The stereochemical distinction arises from the relative positioning of the two chlorophenoxy acetamide side chains on the cyclohexane ring [10]. In the trans-configuration, the substituents occupy axial positions on opposite faces of the cyclohexane ring, while in the cis-configuration, both substituents are positioned on the same face of the ring [14]. This spatial arrangement directly influences the molecule's ability to engage with its target protein [18].

The trans-isomer's superior activity is attributed to its ability to bind at a symmetrical interface on the target protein, effectively stabilizing the protein complex [24]. The geometric constraints imposed by the trans-configuration allow for optimal positioning of both chlorophenoxy groups for simultaneous engagement with symmetrical binding sites [18].

| Isomeric Form | CAS Number | IC₅₀ Value | Potency Ratio | Configuration |

|---|---|---|---|---|

| trans-ISRIB (active) | 1597403-47-8 | 5 nM | 100-fold more potent | Trans (1,4-diaxial) |

| cis-ISRIB (less active) | 1597403-48-9 | 600 nM | Reference compound | Cis (1,4-diequatorial) |

Stereochemical Properties

The stereochemical properties of ISRIB are fundamental to its biological function and represent a critical aspect of its molecular design [11]. The compound contains no defined atom stereocenters or bond stereocenters according to computational analysis, yet its biological activity is highly dependent on the relative spatial arrangement of its substituents [25].

The cyclohexane ring system in ISRIB can adopt different chair conformations, with the trans-isomer preferentially adopting a conformation where both chlorophenoxy acetamide groups occupy axial positions [14]. This axial positioning in the trans-configuration results in a more extended molecular geometry that facilitates binding to the target protein's symmetrical interface [18].

The stereochemical requirements for activity have been validated through extensive structure-activity relationship studies [24]. Sequential modification of one and then both side chains in ISRIB analogs demonstrated additive effects, supporting the hypothesis that the compound binds across a symmetrical interface [24]. The addition of meta-chloro or meta-fluoro substituents enhanced potency when introduced on both side chains, producing analogs with picomolar activity [24].

Crystallographic studies have revealed that ISRIB binds at the center of symmetry of its target protein, specifically at the interface between regulatory subunits [18]. The compound's own symmetry perfectly matches the two-fold symmetry of the target binding site, explaining the stereospecific nature of the interaction [16]. This symmetrical binding mode results in the stabilization of the target protein complex, which is essential for ISRIB's mechanism of action [26].

The stereochemical properties also influence the compound's pharmacokinetic behavior [2]. The trans-configuration provides optimal molecular geometry for crossing biological membranes while maintaining target specificity [8]. The rigid cyclohexane core restricts conformational flexibility, ensuring that the active conformation is maintained in biological systems [21].

Synthetic Pathways and Methods

The synthesis of Integrated Stress Response Inhibitor represents a sophisticated multi-step organic synthesis process designed to produce a symmetric bis-glycolamide structure with precise stereochemical control [1] [2]. The synthetic pathway begins with the construction of the central cyclohexane scaffold, which serves as the foundational core for the subsequent attachment of the O-arylglycolamide side chains [2].

The initial synthetic approach involves the preparation of trans-1,4-cyclohexanediamine as the central scaffold, which is critical for achieving the proper spatial orientation required for biological activity [2]. The trans-configuration is essential, as the cis-isomer demonstrates a 120-fold reduction in potency compared to the trans-isomer [3]. The cyclohexane core provides the optimal geometric framework for positioning the two glycolamide side chains in an extended conformation that maximizes target engagement [2].

The glycolamide linkage formation represents a crucial step in the synthetic sequence, involving the coupling of 4-chlorophenoxyacetic acid with the diamine scaffold [1]. This coupling reaction typically employs standard peptide coupling reagents, including 1-hydroxybenzotriazole hydrate and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, to facilitate amide bond formation under mild conditions [3]. The reaction proceeds through the formation of an activated ester intermediate, followed by nucleophilic attack by the cyclohexane diamine to yield the desired bis-amide product [2].

The incorporation of the 4-chlorophenoxy substituents occurs through nucleophilic substitution reactions, where chloroacetic acid derivatives react with 4-chlorophenol under basic conditions [1]. This step introduces the essential halogenated aromatic rings that contribute significantly to the hydrophobic binding interactions within the target protein binding pocket [4]. The chlorine substituents occupy specific hydrophobic wells formed by residues δL485, βV164, and βI190 in the eIF2B binding site [4].

Advanced synthetic methodologies have been developed to access more potent analogs through systematic structural modifications [5]. The development of meta-fluoro substituted analogs, such as ISRIB-A17, involves selective halogenation reactions that introduce fluorine atoms at specific positions on the aromatic rings [5]. These modifications require careful control of reaction conditions to achieve regioselective substitution patterns that enhance biological activity by up to 10-fold [5].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of Integrated Stress Response Inhibitor reveals critical molecular features that govern biological potency and target selectivity [3] [5]. Systematic structural modifications have identified key pharmacophoric elements essential for maintaining nanomolar potency against the integrated stress response pathway [6] [7].

The central cyclohexane ring demonstrates absolute requirement for the trans-1,4-configuration, with the cis-isomer showing dramatic loss of activity (EC50 = 600 nM vs 5 nM for trans) [3]. Alternative core structures, including trans-1,3-cyclobutyl (EC50 = 142 nM), phenyl (EC50 = 53 nM), and n-butyl (EC50 = 306 nM) scaffolds, all demonstrate reduced potency compared to the optimal trans-1,4-cyclohexyl core [3]. This specificity indicates that the spatial orientation and conformational rigidity provided by the trans-cyclohexane ring are critical for proper target engagement [2].

The glycolamide linkage represents another essential structural element, with modifications to this region resulting in substantial loss of activity [3]. Replacement of the oxygen atom with nitrogen (compound 10, EC50 = 700 nM), sulfur (compound 11, EC50 > 10,000 nM), or methylene groups (compounds 14-15, EC50 > 10,000 nM) demonstrates the importance of the specific electronic and geometric properties provided by the oxygen-containing linkage [3]. The glycolamide carbonyl group participates in key binding interactions, including potential C-H-π interactions with βH188 in the target binding site [4].

Aryl ring substitution patterns significantly influence biological potency, with the para-chloro substitution representing the optimal balance of electronic and steric properties [3]. Systematic exploration of halogen substitutions reveals that para-fluoro (EC50 = 1.9 nM), para-chloro (EC50 = 1.0 nM), and para-iodo (EC50 = 5.2 nM) analogs maintain excellent potency [3]. Introduction of electron-withdrawing groups such as trifluoromethyl (EC50 = 11 nM) and cyano groups (EC50 = 263 nM) generally reduces activity, while electron-donating substituents like methoxy groups (EC50 = 250 nM) also demonstrate decreased potency [3].

The most significant potency enhancements arise from meta-fluorine substitution, which can improve activity by up to 10-fold when incorporated into both aromatic rings [5]. ISRIB-A17, containing meta-fluoro substituents on both phenoxy rings, achieves picomolar potency (EC50 = 0.6 nM), representing nearly 10-fold improvement over the parent compound [5]. This enhancement likely results from favorable electronic effects that optimize binding interactions within the target protein pocket [4].

Key Structural Determinants of Activity

The molecular basis for Integrated Stress Response Inhibitor activity depends on specific structural determinants that enable high-affinity binding to the eIF2B target protein [4] [8]. Cryo-electron microscopy structures reveal that the compound binds within a deep cleft at the two-fold symmetry interface between eIF2Bβ and eIF2Bδ subunits [4] [9].

The two-fold rotational symmetry of Integrated Stress Response Inhibitor represents a fundamental requirement for biological activity, directly reflecting the symmetric architecture of the target binding site [10] [4]. This symmetry allows the molecule to function as a molecular staple, simultaneously engaging both halves of the eIF2B tetramer interface to promote decamer stabilization [8] [11]. Disruption of this symmetry through asymmetric substitution patterns or structural modifications invariably leads to reduced biological activity [2].

The hydrophobic binding interactions constitute the primary determinants of target affinity, with multiple aromatic residues forming the binding pocket walls [4]. The chlorinated phenoxy rings occupy specific hydrophobic wells created by δL485, βV164, βI190, βT215, and βM217 residues [12]. These interactions are complemented by the central cyclohexane ring, which positions the glycolamide side chains for optimal engagement with the symmetric binding pocket [4].

The N-terminal loop of the δ subunit contributes essential residues to the binding interaction, including δV177 and δL179, which form direct contacts with the compound [4]. These residues are critical for compound binding, as mutations at these positions, particularly δL179F, confer resistance to Integrated Stress Response Inhibitor activity in cellular assays [12] [13]. The importance of these contacts demonstrates the precision required for molecular recognition within the eIF2B binding site [4].

Electrostatic interactions also contribute to binding affinity, particularly through the glycolamide linkage regions [4]. The compound's glycolamide α-carbon forms C-H-π interactions with βH188, providing additional stabilization within the binding pocket [4]. The center of the binding site comprises residues from the β subunit, including βN162 and βH188, which lie adjacent to the compound's polar functionality [4].

The binding pocket architecture imposes strict geometric constraints on active compounds, requiring an extended conformation where both glycolamide side chains project equatorially from the central ring plane [2]. This spatial arrangement is critical for simultaneous engagement of both symmetry-related binding subsites within the eIF2B decamer [4]. Compounds that force the side chains into alternative orientations, such as those with alkynyl spacers, demonstrate complete loss of measurable activity [2].

Development of ISRIB Analogs

The systematic development of Integrated Stress Response Inhibitor analogs has focused on enhancing potency, selectivity, and pharmacological properties through rational structural modifications [14] [5]. Multiple synthetic approaches have been employed to explore diverse chemical space around the bis-glycolamide pharmacophore while maintaining the essential structural features required for biological activity [14].

The exploration of alternative core ring systems has led to the development of heterocyclic analogs that maintain biological activity [14]. Piperidine and piperazine core analogs demonstrate potency within 2-3 fold of the parent compound, indicating that nitrogen-containing cores can effectively replace the cyclohexane scaffold while preserving target engagement [14]. These modifications provide opportunities for introducing additional functionality or improving pharmacokinetic properties [14].

Rigidified analogs incorporating chromane, benzodioxane, and benzoxazine ring systems have been developed to probe the conformational requirements for biological activity [14] [15]. The chromane analog (AAA1-084) retains significant activity with only 8.5-fold reduction in potency compared to the parent compound [15]. The benzoxazine derivative (AAA1-075B) demonstrates even better potency retention, showing only 3-fold loss of activity [15]. These rigidified systems provide insights into the binding conformation and offer platforms for further structural elaboration [14].

The development of fluorescent derivatives has enabled direct binding studies and mechanistic investigations [14] [15]. The fluorescently labeled compound AAA2-101, containing a flexible linker terminated with 6-carboxyfluorescein, allows for fluorescence polarization binding assays while maintaining biological activity [15]. This tool compound has been instrumental in demonstrating direct binding interactions between Integrated Stress Response Inhibitor analogs and the eIF2B target protein [12].

Second-generation analogs have achieved substantial potency improvements through systematic optimization of the aromatic substitution patterns [5]. The development of compounds with picomolar cellular activity, such as ISRIB-A17 (EC50 = 0.6 nM), represents nearly 10-fold enhancement over the original lead compound [5]. These ultra-potent analogs provide improved pharmacological tools for mechanistic studies and therapeutic development [5].

Alternative linkage chemistries have been explored to identify metabolically stable analogs with improved drug-like properties [3]. Amidine analogs (compound 18, EC50 = 60 nM) and carbamate derivatives (compound 19, EC50 = 30 nM) demonstrate that the glycolamide linkage can be modified while retaining nanomolar potency [3]. These alternative linkages may offer improved resistance to enzymatic hydrolysis and enhanced oral bioavailability [14].

Two-fold Symmetry Significance

The two-fold rotational symmetry of Integrated Stress Response Inhibitor represents a fundamental design principle that directly corresponds to the symmetric architecture of the eIF2B target protein [10] [4]. This structural symmetry is not merely coincidental but reflects the underlying mechanism by which the compound functions as a molecular staple to promote eIF2B decamer assembly [8] [11].

The eIF2B decamer consists of two identical βγδε tetrameric subcomplexes arranged around a two-fold symmetry axis [4] [16]. The Integrated Stress Response Inhibitor binding site is located precisely at this symmetry interface, spanning the junction between eIF2Bβ and eIF2Bδ subunits from opposing tetramers [4]. The compound's symmetric structure allows simultaneous engagement of equivalent binding subsites on both sides of the interface, creating a cross-linking interaction that stabilizes the decameric assembly [8].

Structural analysis reveals that Integrated Stress Response Inhibitor binds as multiple conformers, each related by 180-degree rotation, consistent with the two-fold symmetric binding pocket [17]. This binding mode explains why symmetric analogs maintain high potency while asymmetric modifications invariably reduce biological activity [2]. The symmetric binding interaction ensures that both glycolamide side chains contribute equally to target affinity and selectivity [4].

The molecular stapling mechanism depends critically on the compound's ability to bridge the tetrameric interface through its symmetric architecture [8] [18]. In the absence of Integrated Stress Response Inhibitor, eIF2B tetramers exist in dynamic equilibrium with assembled decamers [16]. The compound shifts this equilibrium toward decamer formation by providing additional stabilizing interactions across the symmetry interface [8]. This stabilization occurs through the compound's symmetric structure, which simultaneously engages both halves of the binding site [4].

The functional significance of two-fold symmetry extends beyond simple binding affinity to encompass the allosteric mechanism by which Integrated Stress Response Inhibitor modulates eIF2B activity [18] [19]. The symmetric binding interaction promotes conformational changes that enhance the enzyme's nucleotide exchange activity while reducing sensitivity to inhibition by phosphorylated eIF2α [19]. This allosteric communication requires the precise geometric arrangement provided by the compound's symmetric structure [4].

Biochemical studies demonstrate that compounds lacking perfect two-fold symmetry show reduced ability to stabilize eIF2B decamers and activate nucleotide exchange activity [8]. Even subtle asymmetric modifications can disrupt the delicate balance of interactions required for optimal molecular stapling function [2]. This strict symmetry requirement validates the importance of the design principle and provides a framework for developing improved analogs [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, Sokabe M, Mendez AS, Newton BW, Tang EL, Verschueren E, Johnson JR, Krogan NJ, Fraser CS, Weissman JS, Renslo AR, Walter P. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. Elife. 2015 Apr 15;4:e07314. doi: 10.7554/eLife.07314. PubMed PMID: 25875391; PubMed Central PMCID: PMC4426669.

3: Sekine Y, Zyryanova A, Crespillo-Casado A, Fischer PM, Harding HP, Ron D. Stress responses. Mutations in a translation initiation factor identify the target of a memory-enhancing compound. Science. 2015 May 29;348(6238):1027-30. doi: 10.1126/science.aaa6986. PubMed PMID: 25858979; PubMed Central PMCID: PMC4538794.

4: Halliday M, Radford H, Sekine Y, Moreno J, Verity N, le Quesne J, Ortori CA, Barrett DA, Fromont C, Fischer PM, Harding HP, Ron D, Mallucci GR. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity. Cell Death Dis. 2015 Mar 5;6:e1672. doi: 10.1038/cddis.2015.49. PubMed PMID: 25741597; PubMed Central PMCID: PMC4385927.

5: Sidrauski C, McGeachy AM, Ingolia NT, Walter P. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly. Elife. 2015 Feb 26;4. doi: 10.7554/eLife.05033. PubMed PMID: 25719440; PubMed Central PMCID: PMC4341466.

6: Sidrauski C, Acosta-Alvear D, Khoutorsky A, Vedantham P, Hearn BR, Li H, Gamache K, Gallagher CM, Ang KK, Wilson C, Okreglak V, Ashkenazi A, Hann B, Nader K, Arkin MR, Renslo AR, Sonenberg N, Walter P. Pharmacological brake-release of mRNA translation enhances cognitive memory. Elife. 2013 May 28;2:e00498. doi: 10.7554/eLife.00498. PubMed PMID: 23741617; PubMed Central PMCID: PMC3667625.